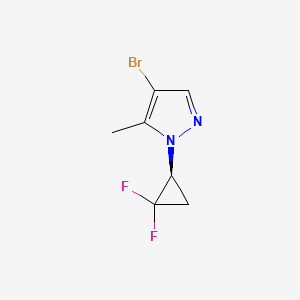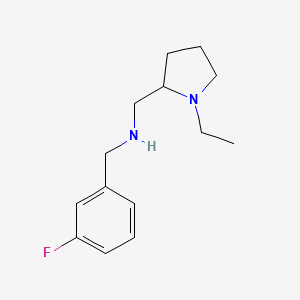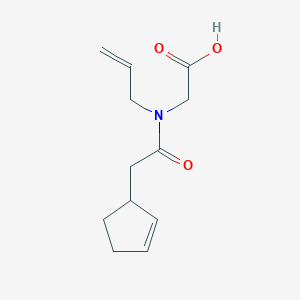![molecular formula C20H23N5OS B14897158 1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide typically involves multiple steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate. This reaction forms an intermediate thiourea, which then undergoes cyclization in the presence of a base to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antineoplastic and antimonoamineoxidase activities.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, its antineoplastic activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes essential for tumor growth . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane): This compound shares a similar spiro structure and has been studied for its antineoplastic properties.
Indole Derivatives: These compounds also exhibit a range of biological activities and have a similar heterocyclic structure
Uniqueness
What sets N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide apart is its specific spiro linkage and the presence of both hydrazine and carbothioamide functional groups
Properties
Molecular Formula |
C20H23N5OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[(4-oxospiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-2-yl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C20H23N5OS/c1-2-11-21-19(27)25-24-18-22-16-14-8-4-3-7-13(14)12-20(9-5-6-10-20)15(16)17(26)23-18/h2-4,7-8H,1,5-6,9-12H2,(H2,21,25,27)(H2,22,23,24,26) |
InChI Key |
RNEWXADXYFIRSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)



![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)


![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)


